molecular formula C9H13BO2 B2796901 (2-Propylphenyl)boronic acid CAS No. 880349-00-8

(2-Propylphenyl)boronic acid

Cat. No.: B2796901
CAS No.: 880349-00-8
M. Wt: 164.01
InChI Key: OUZANECXUCYGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Propylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 2-propylphenyl moiety. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (2-Propylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, this process is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another common method involves the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .

Industrial Production Methods

Industrial production of boronic acids often involves the use of borate esters, which are derived from the dehydration of boric acid with alcohols . This method is scalable and allows for the efficient production of boronic acids, including this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Propylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which (2-Propylphenyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and sensing applications . The boron atom in the compound is sp2-hybridized, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Contains a phenyl group instead of a 2-propylphenyl group.

    (2-Methylphenyl)boronic acid: Similar structure but with a methyl group instead of a propyl group.

    (4-Propylphenyl)boronic acid: The propyl group is attached at the para position instead of the ortho position.

Uniqueness

(2-Propylphenyl)boronic acid is unique due to its specific structural configuration, which can influence its reactivity and selectivity in chemical reactions. The presence of the propyl group at the ortho position can lead to different steric and electronic effects compared to other boronic acids .

Properties

IUPAC Name

(2-propylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7,11-12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZANECXUCYGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880349-00-8
Record name (2-propylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

15.5 mL of butyl lithium (1.6 mol/L solution in hexane) was placed in a reaction vessel, which was chilled in a dry ice-acetone bath. To this was added a solution of 4.412 g of 2-propylbromobenzene in 45 mL of tetrahydrofuran at −70° C. dropwise over 85 minutes under a nitrogen atmosphere. The mixture was stirred at −70° C. for 30 minutes, to which 3.75 mL of trimethyl borate was then added at −70° C. dropwise over 15 minutes. The mixture was stirred at −70° C. for one hour and then at room temperature for 18 hours. To the reaction mixture was added 33 mL of 2N hydrochloric acid dropwise over 10 minutes and then the mixture was stirred at room temperature for 4 hours. To the mixture was added 20 mL of water, which was extracted with 70 mL of ethyl acetate. The extract was washed with a saturated sodium chloride aqueous solution and dried over anhydrous magnesium sulfate, and the solvent was distilled off. The residue was subjected to a silica gel column chromatography (as eluent, ethyl acetate:hexane=1:2, and then 2:1) to yield 1.641 g of the title compound as colorless crystals.
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
4.412 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
3.75 mL
Type
reactant
Reaction Step Three
Quantity
33 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.